molecular formula C9H8N6O B6102298 isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No. B6102298
M. Wt: 216.20 g/mol
InChI Key: VQAXOMHUTHSZLY-VZUCSPMQSA-N
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Description

Isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as INH, is a chemical compound that has been extensively studied for its potential applications in scientific research. INH is a hydrazone derivative of isonicotinic acid, and it is a yellow crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

Isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use as a diagnostic tool for various diseases, including tuberculosis and cancer.

Mechanism of Action

The mechanism of action of isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is thought to involve the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of enzymes such as catalase-peroxidase and enoyl-acyl carrier protein reductase, which are involved in the biosynthesis of mycolic acids and fatty acids, respectively. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. This compound has also been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

Isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. This compound is also stable under a wide range of conditions and can be easily stored for extended periods. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the identification of new biological targets for this compound and the elucidation of its mechanism of action. Additionally, there is a need for further studies on the toxicity and safety of this compound, particularly in the context of its potential use as a diagnostic tool or therapeutic agent for various diseases.

Synthesis Methods

The synthesis of isonicotinaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves the reaction of isonicotinic acid hydrazide with isonicotinaldehyde. The reaction is carried out in the presence of a catalyst such as acetic anhydride or sulfuric acid. The resulting product is then purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by spectroscopic techniques such as IR and NMR.

properties

IUPAC Name

3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c16-8-6-12-15-9(13-8)14-11-5-7-1-3-10-4-2-7/h1-6H,(H2,13,14,15,16)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAXOMHUTHSZLY-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NNC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N/NC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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